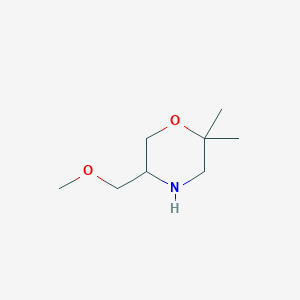![molecular formula C12H21NO2 B12932952 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.2]nonane core with an aminomethyl group and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.
Aplicaciones Científicas De Investigación
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a different bicyclic structure but are used in similar applications, such as antiviral agents.
3-azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic core and are studied for their antiplasmodial and antitrypanosomal activities.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its aminomethyl group and methyl ester functional group provide distinct reactivity and potential for modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-9,13H2,1H3 |
Clave InChI |
QXDDGYOJFAJMDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCCC(CC1)(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
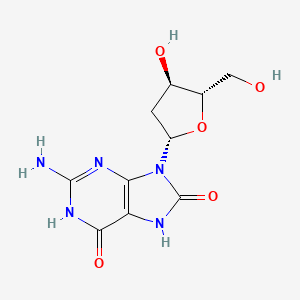

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)

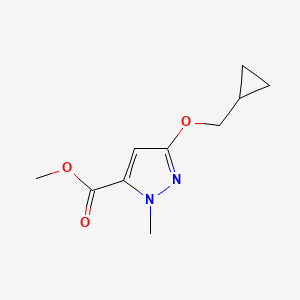
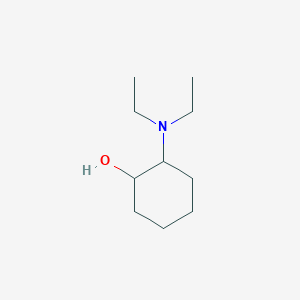
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
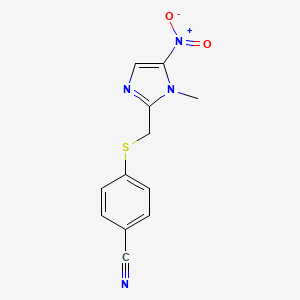
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
